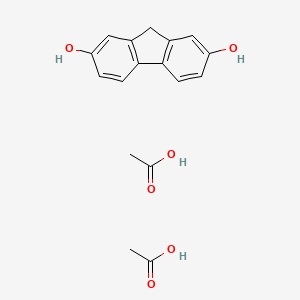

acetic acid;9H-fluorene-2,7-diol

Beschreibung

BenchChem offers high-quality acetic acid;9H-fluorene-2,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetic acid;9H-fluorene-2,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

53134-09-1 |

|---|---|

Molekularformel |

C17H18O6 |

Molekulargewicht |

318.32 g/mol |

IUPAC-Name |

acetic acid;9H-fluorene-2,7-diol |

InChI |

InChI=1S/C13H10O2.2C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;2*1-2(3)4/h1-4,6-7,14-15H,5H2;2*1H3,(H,3,4) |

InChI-Schlüssel |

XRJSODKYOCIRFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |

Herkunft des Produkts |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 9H-Fluorene-2,7-diol and its Acetate Derivatives

Executive Summary

The rational design of advanced polymers, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates heavily relies on rigid, planar tricyclic scaffolds. Among these, 9H-fluorene-2,7-diol stands out due to its unique electronic properties and dual functionalization sites. This technical guide provides an in-depth analysis of 9H-fluorene-2,7-diol and its esterified derivative, 2,7-diacetoxyfluorene (frequently cataloged in chemical databases under the composite nomenclature "acetic acid;9H-fluorene-2,7-diol"). By examining the causality behind synthetic choices and establishing self-validating protocols, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Nomenclature & Structural Chemistry

In chemical informatics and supplier databases, the query string "acetic acid;9H-fluorene-2,7-diol" typically refers to the condensation product of these two molecules: 2,7-diacetoxyfluorene (CAS: 53134-09-1)[1][2]. The parent compound, 9H-fluorene-2,7-diol (CAS: 5043-54-9), features two hydroxyl groups at the 2 and 7 positions of the rigid fluorene backbone[3].

The esterification of these hydroxyl groups with acetic acid (or acetic anhydride) yields the diacetate derivative. This transformation is critical in multi-step organic synthesis, where the acetate groups serve as robust protecting groups to prevent unwanted oxidation or organometallic interference during subsequent functionalization of the fluorene core.

Physicochemical Profiling

Understanding the baseline properties of the parent diol and its diacetate derivative is essential for optimizing reaction conditions, solubility, and downstream applications.

Table 1: Comparative Physicochemical Properties

| Property | 9H-Fluorene-2,7-diol | 2,7-Diacetoxyfluorene (Diacetate) |

| CAS Number | 5043-54-9[4] | 53134-09-1[1] |

| Molecular Formula | C₁₃H₁₀O₂[3] | C₁₇H₁₄O₄[2] |

| Molecular Weight | 198.22 g/mol [3] | 282.29 g/mol |

| Physical State | Solid (White to off-white) | Solid |

| Key Functional Groups | -OH (Hydroxyl, H-bond donor) | -O(C=O)CH₃ (Ester, H-bond acceptor) |

| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF) | Soluble in halogenated solvents (DCM, Chloroform) |

| Primary Utility | Polymer monomer, API intermediate[3] | Protected diol, precursor for advanced materials |

Mechanistic Synthesis & Chemical Pathways

The synthesis of 2,7-diacetoxyfluorene relies on a nucleophilic acyl substitution mechanism. The hydroxyl groups of 9H-fluorene-2,7-diol act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent (typically acetic anhydride or acetyl chloride).

Chemical synthesis pathway from the fluorene core to 2,7-diacetoxyfluorene via esterification.

Validated Experimental Protocol: Synthesis of 2,7-Diacetoxyfluorene

To ensure high yield and purity, the following protocol employs a hyper-nucleophilic catalyst and an acid scavenger. Every step is designed with a specific physicochemical causality and includes built-in self-validation mechanisms.

Reagents Required:

-

9H-fluorene-2,7-diol (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Substrate Dissolution: Charge a flame-dried round-bottom flask with 9H-fluorene-2,7-diol and anhydrous DCM under an inert argon atmosphere.

-

Causality: DCM ensures complete solvation of the rigid fluorene core without participating in nucleophilic side reactions. An argon atmosphere prevents moisture-induced hydrolysis of the acetic anhydride.

-

-

Catalytic Activation: Add TEA followed by a catalytic amount of DMAP.

-

Causality: TEA acts as a stoichiometric acid scavenger, neutralizing the acetic acid byproduct to push the equilibrium forward. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that rapidly attacks the sterically hindered hydroxyl groups.

-

-

Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath and add acetic anhydride dropwise.

-

Causality: The esterification is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation and the formation of colored impurities.

-

-

Self-Validating Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

-

Validation: The reaction is complete when the highly polar baseline spot (diol) completely disappears, replaced by a single, less polar spot (diacetate) under UV light (254 nm).

-

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Causality: NaHCO₃ safely neutralizes excess acetic anhydride and acetic acid, partitioning them into the aqueous phase while the hydrophobic diacetate remains in the organic phase.

-

-

Purification: Recrystallize the crude product from hot ethanol to yield pure 2,7-diacetoxyfluorene.

Step-by-step experimental workflow for the synthesis and purification of 2,7-diacetoxyfluorene.

Applications in Drug Development & Materials Science

The structural rigidity and modifiable functional groups of 9H-fluorene-2,7-diol make it a highly versatile building block:

-

Macromolecular Engineering & Polyimides: Fluorene diols (often referred to as CARDO monomers) are critical in synthesizing copolyimides for high-pressure mixed-gas separation membranes[5]. The bulky, perpendicular fluorene group disrupts polymer chain packing, significantly increasing fractional free volume and enhancing gas permeability without sacrificing thermal stability[5].

-

Pharmaceutical Development: 9H-Fluorene-2,7-diol exhibits notable biological activities. Preliminary studies indicate it possesses antimicrobial properties and acts as an inhibitor of certain cytochrome P450 enzymes, which are critical targets in modulating drug metabolism and pharmacokinetics[3]. Furthermore, fluorene derivatives are actively investigated for their ability to inhibit cancer cell proliferation through oxidative stress modulation[3].

-

Optoelectronics: Due to its excellent solubility in organic solvents and high thermal stability, the diol and its derivatives are utilized in the development of organic semiconductors, dyes, and light-emitting diodes (OLEDs)[3][6].

Safety, Handling, and Storage

When handling 9H-fluorene-2,7-diol and its acetate derivatives, strict adherence to safety protocols is mandatory:

-

Hazard Identification: The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Use chemical impermeable gloves, safety goggles, and ensure adequate ventilation or use a fume hood to avoid breathing dust/vapors[4].

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area[4]. Storage under an inert atmosphere at room temperature is recommended to prevent degradation.

Sources

Structural Dynamics and Physicochemical Profiling

Architectural Rigidity and Bifunctionality: A Technical Whitepaper on 9H-Fluorene-2,7-Diol

9H-fluorene-2,7-diol (also known as 2,7-dihydroxyfluorene) is a highly versatile tricyclic organic compound characterized by a rigid, planar biphenyl-like core locked into coplanarity by a central C9 methylene bridge[1]. The strategic positioning of two hydroxyl (-OH) groups at the 2 and 7 positions imparts significant bifunctional reactivity, making it a critical building block in advanced material science, optoelectronics, and pharmaceutical synthesis[1][2].

The coplanar nature of the fluorene backbone extends π -conjugation across the molecule, which effectively lowers the HOMO-LUMO energy gap. This electronic architecture is highly sought after in the development of organic semiconductors and functional dyes[2]. Furthermore, when incorporated into polymer matrices, the rigid steric bulk of the fluorene core disrupts dense chain packing, a property heavily leveraged in membrane technology[3].

Table 1: Quantitative Physicochemical Data of 9H-Fluorene-2,7-Diol

| Property | Value | Reference |

| IUPAC Name | 9H-fluorene-2,7-diol | [4] |

| CAS Registry Number | 5043-54-9 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| PubChem CID | 14938383 | [5] |

| Physical State | Solid (White to off-white crystalline powder) | [4] |

| GHS Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory Irritation) | [4][5] |

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of 9H-fluorene-2,7-diol is typically achieved through the targeted functionalization of fluorene derivatives. A highly controlled and high-yield approach involves the lithium-halogen exchange of 2,7-dibromo-9H-fluorene, followed by borylation and oxidative cleavage[6].

The following protocol is designed as a self-validating system , embedding causality and analytical checkpoints directly into the workflow to ensure high-fidelity execution.

Phase 1: Cryogenic Lithium-Halogen Exchange

-

Action: Dissolve 3.0 g of 2,7-dibromo-9H-fluorene in 100 mL of anhydrous tetrahydrofuran (THF) under a strict argon atmosphere[6].

-

Causality: Argon prevents atmospheric moisture from quenching the highly reactive carbanion intermediate. THF acts as a coordinating solvent, stabilizing the resulting organolithium species.

-

Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Slowly add 9.3 mL of 2.5 M n-butyllithium (n-BuLi) in hexanes dropwise[6].

-

Causality: The cryogenic temperature (-78°C) is thermodynamically critical. It suppresses unwanted nucleophilic attack on the THF solvent and prevents Wurtz-Fittig homo-coupling side-reactions, ensuring exclusive lithium-halogen exchange at the 2 and 7 positions.

-

Validation Checkpoint: The solution will transition to a deep, characteristic color (often dark suspension), providing immediate visual confirmation of the dilithiated intermediate's formation.

Phase 2: Electrophilic Borylation

-

Action: Rapidly inject an excess of triisopropyl borate (B(OiPr)₃) at -78°C. Allow the reaction matrix to gradually warm to 0°C over 60 minutes.

-

Causality: The electrophilic boron atom is readily attacked by the nucleophilic aryllithium. Controlled warming ensures the kinetic completion of the reaction, fully converting the intermediate into fluorene-2,7-diboronic ester.

Phase 3: Oxidative Cleavage and Isolation

-

Action: Cool the system back to 0°C. Sequentially add 10% aqueous NaOH followed by 30% H₂O₂ dropwise.

-

Causality: Alkaline hydrogen peroxide drives the oxidative cleavage of the carbon-boron bond. The reaction proceeds via hydroperoxide attack on the boron center, followed by a 1,2-aryl migration. This mechanism guarantees the retention of spatial configuration, directly yielding the phenoxide.

-

Action: Acidify the aqueous layer with 1M HCl to pH 3, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the non-polar starting material and the emergence of a highly polar, UV-active spot confirms diol formation. Final validation requires ¹H-NMR (DMSO-d₆) to confirm the presence of the broad phenolic -OH singlet peaks (~9.0–9.5 ppm).

Synthetic workflow of 9H-fluorene-2,7-diol via lithium-halogen exchange.

Advanced Applications: From Polymers to Pharmacology

High-Performance Polyimides and Gas Separation Membranes

In polymer chemistry, 9H-fluorene-2,7-diol and its oxidized derivatives (such as 2,7-dihydroxy-9-fluorenone) are foundational in the synthesis of CARDO polymers[2][3]. For example, reacting 2,7-dihydroxy-9-fluorenone with aniline yields the monomer CARDO(OH)[9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-diol][3].

When these monomers are polymerized into copolyimides (e.g., with 6FDA dianhydrides), the bulky, rigid fluorene groups project perpendicularly from the polymer backbone. This steric hindrance severely disrupts polymer chain packing. The causality here is direct: disrupted chain packing increases the fractional free volume (FFV) of the polymer matrix, which drastically enhances the permeability of small molecules like CO₂, making these materials highly effective for mixed-gas separation in challenging industrial environments[3].

Biological Activity and Enzymatic Biotransformation

Beyond materials science, the 2,7-dihydroxyfluorene scaffold exhibits notable biological activity. It acts as a pharmaceutical intermediate in the synthesis of anti-tumor agents and sympathetic nerve inhibitors[1]. Furthermore, 9H-fluorene-2,7-diol is a recognized biological metabolite. Studies on the biotransformation of polycyclic aromatic hydrocarbons (PAHs) reveal that specific cytochrome P450 enzymes (such as CYP5035S7 and human CYP3A4) oxidize fluorene directly into 2-hydroxyfluorene and 2,7-dihydroxyfluorene[7]. This highlights the compound's relevance in drug metabolism studies and the potential for utilizing bioreactors for environmentally friendly, preparative-scale syntheses of functionalized PAHs[7].

Structure-property relationships driving 9H-fluorene-2,7-diol applications.

Sources

- 1. Buy 9H-Fluorene-2,7-diol | 5043-54-9 [smolecule.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9H-fluorene-2,7-diol | 5043-54-9 [sigmaaldrich.com]

- 5. 5043-54-9 | 9H-fluorene-2,7-diol | Ambeed.com [ambeed.com]

- 6. WO2015183039A1 - Laminated film for packaging retort food, having gas barrier property - Google Patents [patents.google.com]

- 7. Preparative Production of Functionalized (N- and O-Heterocyclic) Polycyclic Aromatic Hydrocarbons by Human Cytochrome P450 3A4 in a Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 9H-Fluorene-2,7-diol: An Application Scientist's Guide

Executive Summary

In the realm of advanced materials and pharmaceutical synthesis, 9H-fluorene-2,7-diol (CAS 5043-54-9) serves as a critical rigid-core building block. Its symmetrical, fused tricyclic structure and dual reactive hydroxyl groups make it an indispensable monomer for synthesizing low-dielectric photosensitive polyimides[1], mixed-gas separation membranes[2], and complex organic semiconductors[3].

This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for 9H-fluorene-2,7-diol. As a Senior Application Scientist, I have structured this whitepaper to not only present the quantitative data but to explain the underlying quantum and structural causality behind each spectroscopic signature, ensuring that researchers can confidently validate their synthesized or procured materials.

Chemical Identity & Physical Properties

Before initiating spectroscopic workflows, establishing the baseline physical parameters of the compound is essential for proper solvent selection and handling[3],[4].

| Property | Value | Structural Causality |

| IUPAC Name | 9H-fluorene-2,7-diol | - |

| CAS Number | 5043-54-9 | - |

| Molecular Formula | C₁₃H₁₀O₂ | - |

| Molecular Weight | 198.22 g/mol | - |

| Physical State | Yellow solid | Extended π -conjugation across the fluorene core absorbs lower-energy UV/visible light. |

| Solubility | Soluble in THF, EA, DMSO | High polarity of the two phenolic -OH groups necessitates polar aprotic or protic solvents. |

Experimental Methodology: Synthesis & Isolation

To guarantee the integrity of downstream spectroscopic data, the analyte must be synthesized and purified with high fidelity. The most robust method for generating 9H-fluorene-2,7-diol is the Wolff-Kishner reduction of 2,7-dihydroxy-9-fluorenone[5].

Step-by-Step Protocol:

-

Reagent Preparation: In a 250 mL Schlenk flask, combine 5.0 g (0.024 mol) of 2,7-dihydroxy-9-fluorenone, 6.0 g (0.096 mol) of hydrazine hydrate, and 10 g (0.18 mol) of potassium hydroxide (KOH) in 50 mL of diethylene glycol[5].

-

Reaction Execution: Equip the flask with a magnetic stirrer and heat the mixture to 200 °C under an inert argon atmosphere overnight[5].

-

Causality: The extreme thermal environment is thermodynamically required to drive the decomposition of the intermediate hydrazone, expelling nitrogen gas to form the stable C9 methylene bridge. The cessation of gas evolution serves as a self-validating visual cue of reaction completion.

-

-

Quenching & Neutralization: Cool the reaction to room temperature. Carefully add hydrochloric acid (HCl) dropwise until the pH reaches approximately 3[5].

-

Causality: Under highly basic conditions, the product exists as a water-soluble diphenoxide salt. Acidification protonates the oxygen atoms back to neutral hydroxyl groups, forcing the product to precipitate or partition into the organic phase.

-

-

Extraction & Purification: Dilute with 200 mL of deionized water and extract three times with ethyl acetate (EA). Evaporate the combined organic layers under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: EA/Petroleum Ether, v/v = 2:3)[5].

-

Yield: The target compound is isolated as a yellow solid in approximately 50% yield[5].

Analytical Workflow Visualization

Analytical workflow for the synthesis and spectroscopic characterization of 9H-fluorene-2,7-diol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a definitive map of the symmetrical tricyclic core. The data below is derived from high-resolution (600 MHz) ¹H NMR analysis in CDCl₃[5].

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Causality & Structural Context |

|---|---|---|---|---|---|

| 9.29 | Singlet (s) | 2H | - | -OH | Highly downfield shift indicates strong intermolecular hydrogen bonding, which deeply deshields the phenolic protons[5]. |

| 7.46 | Doublet (d) | 2H | 6.0 Hz | H-4, H-5 | Aromatic protons ortho-coupled to H-3/H-6. The electron-donating -OH group at C2/C7 shields the ring, keeping this shift relatively upfield for an aromatic system[5]. |

| 6.91 | Singlet (s) | 2H | - | H-1, H-8 | Isolated between the -OH group and the C9 bridge. Meta-coupling to H-3 is too small to resolve, resulting in a sharp singlet[5]. |

| 6.73 | Doublet (d) | 2H | 6.0 Hz | H-3, H-6 | Ortho-coupled to H-4/H-5. Proximity to the electron-rich -OH group causes significant shielding[5]. |

| 3.72 | Singlet (s) | 2H | - | C9-H₂ | The characteristic aliphatic methylene bridge of the fluorene core. The lack of adjacent protons results in a clean singlet[5]. |

Note on ¹³C NMR: Due to the C2v symmetry of the molecule, the 13 carbons resolve into 7 unique magnetic environments. The diagnostic peaks include the aliphatic C9 methylene carbon (~36 ppm) and the highly deshielded oxygen-bound C2/C7 aromatic carbons (~155-157 ppm), consistent with shifts observed in functionally similar fluorene derivatives[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for validating the functional group integrity of 9H-fluorene-2,7-diol, particularly ensuring that the starting material's ketone group (C=O at ~1700 cm⁻¹) has been fully reduced[1].

Table 2: FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Causality |

|---|---|---|

| ~3200 - 3500 | O-H stretch (broad) | Extensive intermolecular hydrogen bonding between phenolic groups weakens the O-H bond, lowering the stretching frequency and broadening the peak. |

| ~2920, 2850 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the newly formed C9 methylene bridge, confirming successful Wolff-Kishner reduction. |

| 1610, 1450 | C=C stretch (aromatic) | Skeletal ring vibrations inherent to the rigid fluorene π -system. | | ~1220 | C-O stretch | High-intensity peak corresponding to the phenolic carbon-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and the structural stability of the fluorene core. Under Electron Ionization (EI) at 70 eV, the molecule behaves predictably due to its high degree of aromatic stabilization[5].

Table 3: Mass Spectrometry (EI, 70 eV)

| m/z Value | Ion Type | Causality / Fragmentation Pathway |

|---|---|---|

| 198.22 | [M]⁺ | Molecular Ion (Base Peak): The fused tricyclic fluorene system is highly conjugated and thermodynamically stable, allowing the molecular ion to resist excessive fragmentation and dominate the spectrum[5]. |

| 197.21 | [M-H]⁺ | Loss of a hydrogen radical forms a highly stabilized fluorenyl cation. |

| 170.22 |[M-CO]⁺ | Characteristic expulsion of carbon monoxide (-28 Da) from the phenolic moiety, a classic fragmentation route for aromatic alcohols. |

Application Insights

The precise characterization of 9H-fluorene-2,7-diol is not merely an academic exercise; it is a prerequisite for advanced material synthesis. For instance, when this diol is reacted with diamines to form polyimides, the bulky, asymmetric fluorene core increases the polymer's free volume. This structural feature suppresses chain packing and polarization, leading to a significantly lower dielectric constant ( Dk=2.67 at 40 GHz), which is highly sought after in high-frequency 5G/6G interconnects and UV patterning applications[1]. Furthermore, derivatives of this core, such as CARDO(OH), are actively utilized to engineer high-pressure mixed-gas sieving membranes due to their rigid, size-selective pore architectures[2].

Sources

An In-depth Technical Guide to the Reduction of Fluorenone with Zinc and Acetic Acid

Abstract

The reduction of ketones to alcohols is a cornerstone transformation in organic synthesis, pivotal for the production of fine chemicals, pharmaceuticals, and advanced materials. This guide provides a comprehensive examination of the reduction of 9-fluorenone to 9-fluorenol using zinc metal in the presence of acetic acid. Moving beyond a simple procedural outline, this document elucidates the nuanced single-electron transfer (SET) mechanism, explains the critical roles of each reagent, and presents a field-proven experimental protocol. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical insights required for successful execution and interpretation of this classic chemical reaction.

Introduction: The Significance of Carbonyl Reduction

The carbonyl group is one of the most versatile functional groups in organic chemistry, and its transformation is central to molecular construction. The reduction of a ketone, such as 9-fluorenone, to its corresponding secondary alcohol, 9-fluorenol, represents a fundamental change in oxidation state and opens pathways to further functionalization. While numerous reagents can achieve this transformation, the zinc/acetic acid system offers a compelling balance of reactivity, cost-effectiveness, and milder conditions compared to more aggressive reducing agents.

The reaction under consideration is:

9-Fluorenone (a yellow solid) → 9-Fluorenol (a white solid)

This guide will dissect the intricate mechanism, which proceeds not by a direct hydride transfer, but through a series of single-electron transfer events at the heterogeneous interface of the solid zinc metal.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions, predicting potential byproducts, and adapting the methodology for more complex substrates.

The Core Reaction Mechanism: A Single-Electron Transfer Pathway

The reduction of fluorenone with zinc is a heterogeneous reaction that occurs on the surface of the zinc metal.[3] Unlike reductions with metal hydrides (e.g., NaBH₄), this process is governed by a Single-Electron Transfer (SET) mechanism.[2][4] The acetic acid serves as an essential proton source, facilitating the formation of the final alcohol product.[4]

The mechanism can be delineated into four key stages:

Stage 1: First Single-Electron Transfer and Formation of a Ketyl Radical Anion The reaction initiates with the transfer of a single electron from the surface of a zinc atom to the lowest unoccupied molecular orbital (LUMO) of the fluorenone molecule, which is the π* anti-bonding orbital of the carbonyl group. This electron transfer results in the formation of a highly reactive intermediate known as a ketyl radical anion.[5][6]

Stage 2: First Protonation The negatively charged oxygen of the ketyl radical anion is a potent base. It readily abstracts a proton from a molecule of acetic acid, the most acidic species in the medium. This protonation neutralizes the anion, yielding a neutral ketyl radical.

Stage 3: Second Single-Electron Transfer A second zinc atom transfers another electron, this time to the electron-deficient carbon-centered radical of the ketyl intermediate. This step generates a carbanion, specifically a zinc alkoxide intermediate.

Stage 4: Final Protonation and Product Formation The highly basic carbanion is rapidly protonated by a second molecule of acetic acid. This final proton transfer yields the neutral alcohol product, 9-fluorenol, and regenerates the acetate anion.

This multi-step process is visualized in the mechanistic diagram below.

Causality of Reagent Choice

-

Zinc (Zn): As a moderately reactive metal, zinc is a suitable electron donor for this transformation. Its surface provides the heterogeneous site for the electron transfer. The use of zinc dust increases the surface area, thereby accelerating the reaction rate.

-

Acetic Acid (CH₃COOH): The choice of acetic acid over a strong mineral acid like HCl is deliberate. Acetic acid is a sufficiently strong acid to protonate the reactive intermediates but is mild enough to prevent side reactions, such as the complete reduction of the ketone to an alkane (fluorene), which is characteristic of the Clemmensen reduction (using zinc amalgam and concentrated HCl).[7][8][9] Furthermore, acetic acid effectively cleans the zinc surface by dissolving any passivating layer of zinc oxide, ensuring sustained reactivity.[4]

Potential Side Reactions: Pinacol Coupling

Under conditions where the proton source is limited or absent, the ketyl radical intermediates (Stage 2) can dimerize through a radical-radical coupling reaction. This leads to the formation of a diol, known as a pinacol. While the acidic conditions of this protocol strongly favor the two-electron reduction pathway to 9-fluorenol, the potential for pinacol formation should be recognized, particularly if the reaction is not sufficiently acidic.

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and a robust purification procedure to ensure both high yield and purity of the final product.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Proposed Amount | Moles (mmol) | Molar Equiv. |

| 9-Fluorenone | 180.21 | 2.00 g | 11.1 | 1.0 |

| Zinc Dust (<10 µm) | 65.38 | 2.90 g | 44.4 | 4.0 |

| Glacial Acetic Acid | 60.05 | 10 mL | ~175 | ~15.7 |

| Ethanol (Solvent) | 46.07 | 40 mL | - | - |

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates (silica gel), separatory funnel, Büchner funnel, and standard laboratory glassware.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.00 g (11.1 mmol) of 9-fluorenone and 2.90 g (44.4 mmol) of zinc dust.

-

Solvent and Acid Addition: Add 40 mL of ethanol to the flask, followed by the slow addition of 10 mL of glacial acetic acid. The characteristic yellow color of fluorenone should be apparent.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain stirring to ensure the zinc dust remains suspended.

-

Rationale: Heating increases the kinetic energy of the molecules, accelerating the rate of the heterogeneous reaction at the zinc surface.

-

-

In-Process Monitoring: The reaction progress can be visually monitored by the discharge of the yellow color as fluorenone is consumed, resulting in a colorless solution with a grey suspension of zinc. For more precise tracking, use Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material and co-spot the reaction mixture. The reaction is complete when the fluorenone spot (higher Rf) is no longer visible. The reaction typically takes 1-2 hours.

-

Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Gravity filter the mixture to remove the excess zinc dust, washing the zinc with a small amount of ethanol. c. Transfer the filtrate to a 250 mL beaker and add approximately 100 mL of cold water. 9-fluorenol, being insoluble in water, will precipitate as a white solid.

-

Rationale: The addition of water (an anti-solvent) dramatically decreases the solubility of the organic product, forcing its precipitation while the inorganic byproduct (zinc acetate) remains dissolved. d. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid and zinc salts.

-

-

Purification by Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. d. Collect the purified white, needle-like crystals of 9-fluorenol by vacuum filtration.

-

Analysis: Dry the product and determine its mass to calculate the percent yield. Confirm its identity and purity by measuring its melting point (literature: 152-155 °C) and acquiring an IR spectrum (presence of a broad O-H stretch at ~3200-3400 cm⁻¹ and disappearance of the C=O stretch from ~1715 cm⁻¹).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Conclusion

The reduction of fluorenone with zinc and acetic acid is a classic yet powerful illustration of a single-electron transfer mechanism. This guide has provided a detailed, mechanistically-grounded framework for understanding and executing this reaction. By appreciating the causality behind reagent choice, the step-wise nature of the electron transfer process, and the logic of the experimental protocol, researchers can effectively leverage this methodology. The principles discussed—heterogeneous catalysis, single-electron transfer, and controlled protonation—are broadly applicable and foundational to the field of synthetic organic chemistry.

References

-

NEET coaching. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link][10]

-

Vedantu. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. [Link][3]

-

Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link][9]

-

Academia.edu. Single electron transfers in zinc-promoted reactions. The mechanisms of the clemmensen reduction and related reactions. [Link][1]

-

CRDEEP Journals. Synthetic and Mechanistic Approach to Reduction of , β-Unsaturated Ketones via Zinc-mediated Single Electron Transfer. [Link][2]

-

Sciencemadness Discussion Board. Reduction mechanism. [Link][4]

-

Comins, D. L.; Brooks, C. A.; Ingalls, C. L. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. J. Org. Chem. 2001, 66 (6), 2181–2182. [Link][11]

-

Chemistry Stack Exchange. Single electron reduction of ketone by Na or Zn. [Link][6]

Sources

- 1. (PDF) Single electron transfers in zinc-promoted reactions. The mechanisms of the clemmensen reduction and related reactions [academia.edu]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]

- 4. Sciencemadness Discussion Board - Reduction mechanism - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 10. allen.in [allen.in]

- 11. organic-chemistry.org [organic-chemistry.org]

Engineering the Future: Advanced Applications of 9H-Fluorene-2,7-Diol Derivatives in Materials Science and Pharmacology

Executive Summary

9H-fluorene-2,7-diol (also known as 2,7-dihydroxyfluorene) is rapidly emerging as a cornerstone molecule in both advanced materials engineering and pharmaceutical synthesis. This technical whitepaper explores the mechanistic utility of 9H-fluorene-2,7-diol derivatives, focusing on their dual-use applications: engineering ultra-low dielectric constant (low-Dk) photosensitive polyimides for next-generation semiconductor packaging, and serving as a rigid scaffold for broad-spectrum antiviral agents and ratiometric chemosensors.

Structural Fundamentals & Mechanistic Reactivity

9H-fluorene-2,7-diol ( C13H10O2 ) is characterized by a rigid, planar biphenyl-like core fused by a central methylene bridge, with reactive hydroxyl groups at the 2 and 7 positions. The orthogonal reactivity of these hydroxyl groups allows for precise functionalization (e.g., esterification, etherification, and alkylation), while the bulky fluorene core severely restricts molecular rotation 1. This unique combination of steric hindrance and chemical versatility forms the mechanistic foundation for its application in advanced polymer topologies and targeted pharmacophores.

Next-Generation Dielectrics: Fluorine-Free Photosensitive Polyimides (PSPIs)

The Challenge: Advanced semiconductor packaging, particularly for mmWave and ultrahigh-frequency interconnects, requires interlayer dielectrics with exceptionally low dielectric constants ( Dk<3.0 ). Conventional photosensitive polyimides require destructive thermal imidization at temperatures exceeding 350 °C, which is incompatible with fine-pitch redistribution layer (RDL) architectures.

The 9H-Fluorene-2,7-Diol Solution: By synthesizing 9,9′-Bis(4-aminophenyl)-9H-fluorene-2,7-diol (APFD) and grafting it with methyl methacrylate (MMA), researchers have developed a novel class of fluorine-free PSPIs 2.

Causality & Mechanism: The incorporation of the bulky APFD monomer dramatically increases the fractional free volume within the polymer matrix. This increased free volume disrupts polymer chain packing and reduces dipole density, which intrinsically lowers the permittivity—achieving a Dk of 2.67 at 40 GHz—without relying on fluorinated monomers. Furthermore, the MMA functionalization introduces photoreactivity, enabling direct UV photopatterning. This bypasses the need for high-temperature thermal imidization entirely, creating a self-validating system for high-fidelity microelectronic fabrication 2.

Workflow for the synthesis and UV patterning of APFD-MMA low-Dk photosensitive polyimides.

Macromolecular Metamorphosis & Polymer Topology

Beyond dielectrics, 9H-fluorene-2,7-diol is instrumental in "macromolecular metamorphosis"—the in situ topological transformation of polymers via reversible-covalent chemistry 3.

Causality & Mechanism: To achieve segment reorganization via cross-metathesis, polymers require precisely placed in-chain olefinic sites. 9H-fluorene-2,7-diol is reacted with (Z)-4-hydroxybut-2-en-1-yl 2-bromo-2-methylpropanoate via a Mitsunobu reaction to create a bifunctional Atom Transfer Radical Polymerization (ATRP) initiator (Initiator I-2). The rigid fluorene core ensures that the resulting polymer chains maintain structural integrity while the olefinic sites remain sterically accessible for subsequent metathesis, allowing linear block copolymers to transform into hyperbranched structures on demand 3.

Pharmacological Applications: Broad-Spectrum Antivirals and Chemosensors

Antiviral Agents (Tilorone / Amixin)

9H-fluorene-2,7-diol and its oxidized derivative, 2,7-dihydroxy-9-fluorenone, are critical precursors in the synthesis of Tilorone (Amixin), a potent antiviral and immunostimulating agent 4.

Causality & Mechanism: The rigid, planar structure of the fluorene core allows the drug to intercalate with viral nucleic acids and bind selectively to immune receptors. The synthesis involves the alkylation of the 2,7-hydroxyl groups with 2-diethylaminoethyl chloride in an alkaline medium, followed by hydrochloride salt formation. The high nucleophilicity of the 2,7-positions ensures a high-yield substitution, which is critical for industrial-scale pharmaceutical manufacturing 4.

Synthetic pathway of the antiviral agent Tilorone (Amixin) from fluorene precursors.

Fluoride Chemosensors

Derivatives such as 9,9-bis(4-amino-3,5-dimethylphenyl)-9H-fluorene-2,7-diol (DMAHF) are polymerized to create hydroxyl-containing polyimides used as colorimetric and ratiometric chemosensors for fluoride ions 5.

Causality & Mechanism: The hydroxyl protons on the fluorene core act as highly specific hydrogen-bond donors. Upon exposure to F− ions, hydrogen bonding occurs, followed by immediate deprotonation. This triggers an intramolecular charge transfer (ICT) within the polyimide backbone, resulting in a distinct, reversible color change that can be quantified spectrophotometrically 5.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis of key 9H-fluorene-2,7-diol derivatives.

Protocol A: Synthesis of Methacrylate-Grafted Polyimide (APFD-MMA) for Low-Dk Dielectrics [2]

Objective: Functionalize the hydroxyl groups of the APFD-based polyimide backbone with methacrylate moieties to enable UV cross-linking.

-

Preparation: Dissolve 20 mmol of the soluble APFD-polyimide precursor in N-Methyl-2-pyrrolidone (NMP) to achieve a 10 wt% solution.

-

Catalysis: Add 2 mmol of 4-Dimethylaminopyridine (DMAP, 99% purity) as a nucleophilic catalyst. Causality: DMAP accelerates the acyl transfer, ensuring complete functionalization of the sterically hindered hydroxyl groups on the fluorene core.

-

Grafting: Immediately introduce 80 mmol of methacrylic anhydride (94% purity) into the reaction mixture.

-

Reaction: Stir the mixture under a continuous nitrogen atmosphere at room temperature for 24 hours.

-

Formulation: Blend the resulting APFD-MMA with a photoinitiator (SPI-03), cross-linking agent (TEGDMA), and inhibitor (MEHQ) in a 1:0.025:0.3:0.0005 weight ratio. Dilute to 15–25 wt% with NMP, stir at 40 °C for 24 h, and filter through a 5 μm membrane to yield a photolithography-ready resin.

Protocol B: Synthesis of ATRP Initiator I-2 via Mitsunobu Reaction [3]

Objective: Synthesize a bifunctional ATRP initiator containing an in-chain olefinic site from 9H-fluorene-2,7-diol.

-

Reactant Assembly: In a 250 mL Schlenk flask, dissolve 1.0 g ( 5.04×10−3 mol) of 9H-fluorene-2,7-diol, 7.0 g (0.030 mol) of (Z)-4-hydroxybut-2-en-1-yl 2-bromo-2-methylpropanoate, and 7.0 g (0.030 mol) of Triphenylphosphine ( PPh3 ) in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Temperature Control: Immerse the flask in an ice bath to maintain 0 °C. Causality: The Mitsunobu reaction is highly exothermic; maintaining 0 °C prevents side reactions and thermal degradation of the delicate olefinic bonds.

-

Activation: Add 4.4 mL (0.020 mol) of Diisopropyl azodicarboxylate (DIAD) dropwise.

-

Propagation: Remove the ice bath and stir at room temperature for 48 hours until a self-validating white precipitate forms, indicating successful coupling.

-

Purification: Condense the mixture and purify via silica gel chromatography using an eluent of Ethyl Acetate (EA) and Petroleum Ether (PE) (v/v = 1:9). Yield: ~40% of Initiator I-2 as a white solid.

Data Presentation

The following table summarizes the quantitative performance metrics and synthesis mechanisms of the discussed 9H-fluorene-2,7-diol derivatives.

| Derivative / Material | Primary Application | Key Performance Metric | Synthesis Mechanism |

| APFD-MMA Polyimide | Interlayer Dielectrics (Semiconductors) | Dk = 2.67 @ 40 GHz; Direct UV Patterning | Methacrylate grafting via DMAP catalysis |

| Initiator I-2 (ATRP) | Polymer Topology (Macromolecular Metamorphosis) | 100% Initiation Efficiency (NMR confirmed) | Mitsunobu reaction (DIAD/ PPh3 ) |

| Amixin (Tilorone) | Antiviral / Immunostimulant | High-yield substitution (32-34% overall) | Alkaline alkylation with 2-diethylaminoethyl chloride |

| DMAHF Polyimide | Fluoride Chemosensor | Ratiometric UV-vis shift upon F− binding | Polycondensation followed by deprotonation-induced ICT |

References

- Buy 9H-Fluorene-2,7-diol | 5043-54-9 Source: Smolecule URL

- Source: ACS Applied Polymer Materials (2026)

- Source: ACS Publications (2025)

- RU2317974C1 - 2,7-bis[2-(diethylamino)ethoxy]fluorenone dihydrochloride (amixin)

- Source: Royal Society of Chemistry (2019)

Sources

CAS number for 9H-fluorene-2,7-diol

An In-Depth Technical Guide to 9H-fluorene-2,7-diol (CAS: 5043-54-9): Synthesis, Properties, and Applications in Modern Research

Introduction

9H-fluorene-2,7-diol is a polycyclic aromatic hydrocarbon derivative distinguished by a fluorene core functionalized with two hydroxyl groups. Its unique structural and chemical properties make it a valuable building block in both materials science and medicinal chemistry. Identified by the CAS Number 5043-54-9 , this compound serves as a critical monomer for high-performance polymers and as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The presence of reactive hydroxyl groups on the rigid, planar fluorene backbone allows for a wide range of chemical modifications, leading to materials with exceptional thermal stability and desirable optoelectronic properties, as well as bioactive molecules with potential applications in oncology and infectious diseases.[2][4]

This guide offers a comprehensive technical overview of 9H-fluorene-2,7-diol, designed for researchers, scientists, and drug development professionals. It covers the compound's fundamental physicochemical properties, detailed synthesis strategies, chemical reactivity, and its burgeoning applications in cutting-edge research fields.

Physicochemical Properties of 9H-fluorene-2,7-diol

The chemical identity and physical characteristics of 9H-fluorene-2,7-diol are summarized below. These properties are fundamental to its handling, reactivity, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5043-54-9 | [1][3][5][6] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | Solid | |

| Synonyms | 2,7-Dihydroxyfluorene | [6] |

| Purity | Typically ≥95-97% | [3][5] |

| InChI Key | IIYYRXVPODDRJO-UHFFFAOYSA-N | |

| Solubility | Soluble in many organic solvents; insoluble in water. | [7] |

Synthesis and Chemical Reactivity

The synthesis of 9H-fluorene-2,7-diol is a critical process that enables its use in further applications. While multiple synthetic strategies exist, they often involve multi-step routes starting from fluorene or its derivatives.[2]

General Synthesis Workflow

A common conceptual approach involves the introduction of hydroxyl groups onto the fluorene backbone. This can be achieved through methods such as the hydroxylation of pre-functionalized fluorene derivatives. For instance, a synthetic pathway could involve the sulfonation of fluorene, followed by oxidation and alkali fusion, although this method can present challenges with waste and harsh conditions.[8] More modern approaches may utilize milder conditions and different starting materials to achieve higher yields and purity.[2]

Caption: Generalized synthetic workflow for 9H-fluorene-2,7-diol.

Chemical Reactivity and Derivatization

The two hydroxyl groups at the 2 and 7 positions are the primary sites of reactivity, making 9H-fluorene-2,7-diol a versatile intermediate. These groups can undergo several key transformations:

-

Oxidation: The hydroxyl groups can be oxidized to form the corresponding 2,7-dihydroxy-9-fluorenone, a valuable intermediate in its own right, or further to quinone-like structures using common oxidizing agents.[2][8]

-

Etherification & Esterification: The hydroxyl groups readily react with alkyl halides or acyl chlorides to form ethers or esters, respectively. This allows for the attachment of various side chains to tune the molecule's solubility, electronic properties, or biological activity.[2]

These reactions enable the creation of a vast library of fluorene derivatives, each with tailored properties for specific applications.

Caption: Key derivatization pathways of 9H-fluorene-2,7-diol.

Applications in Research and Development

The unique combination of a rigid aromatic core and reactive functional groups makes 9H-fluorene-2,7-diol a compound of high interest in multiple scientific domains.

Material Science and Organic Electronics

9H-fluorene-2,7-diol is a key monomer in the synthesis of advanced polymers. The incorporation of the fluorene unit into a polymer backbone imparts several desirable properties:

-

High Thermal Stability: The rigid aromatic structure provides excellent resistance to thermal degradation.[4]

-

Tunable Optoelectronic Properties: Polyfluorenes are known for their strong fluorescence and are used as luminophores in organic light-emitting diodes (OLEDs).[7][9] By copolymerizing derivatives of 9H-fluorene-2,7-diol with other monomers, the electronic and photophysical properties of the resulting material can be precisely tuned.[10]

-

Enhanced Solubility: While the fluorene core is planar, derivatization at the C9 position (often done in concert with polymerization using the 2,7-positions) disrupts packing and improves solubility in organic solvents, which is crucial for solution-based processing of electronic devices.[4][10]

Drug Development and Pharmacology

The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[11] 9H-fluorene-2,7-diol serves as an important intermediate for creating new therapeutic agents. Research has highlighted several areas of interest:

-

Anticancer Activity: Various fluorene derivatives have been investigated for their ability to inhibit cancer cell proliferation.[2] The proposed mechanisms can involve the modulation of oxidative stress within cancer cells.[2] Some derivatives have shown remarkable cytotoxic activity against human lung and breast carcinoma cell lines.[11][12]

-

Antimicrobial Properties: Studies have indicated that certain derivatives possess antimicrobial effects against various bacteria and fungi, including multidrug-resistant strains.[2][11]

-

Enzyme Inhibition: 9H-fluorene-2,7-diol has been shown to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism.[2] This suggests potential applications in modulating drug pharmacokinetics or as a starting point for designing more specific enzyme inhibitors.

Caption: Potential mechanisms of anticancer action for fluorene derivatives.

Experimental Protocol: Synthesis of a Polyester from 9H-fluorene-2,7-diol

This protocol describes a representative polycondensation reaction to form a polyester, a common application for diol monomers like 9H-fluorene-2,7-diol. This method leverages the reactivity of the hydroxyl groups.

Objective: To synthesize a polyester via polycondensation of 9H-fluorene-2,7-diol with a diacid chloride (e.g., terephthaloyl chloride).

Materials:

-

9H-fluorene-2,7-diol (1 equivalent)

-

Terephthaloyl chloride (1 equivalent)

-

Anhydrous pyridine or other suitable base/solvent

-

Anhydrous, inert solvent (e.g., Toluene or Dichloromethane)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas (N₂ or Ar). Ensure all glassware is thoroughly dried.

-

Dissolution: In the Schlenk flask, dissolve 9H-fluorene-2,7-diol (1 eq.) in anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger.

-

Monomer Addition: In a separate, dry flask, dissolve terephthaloyl chloride (1 eq.) in a minimal amount of anhydrous toluene.

-

Reaction: Slowly add the terephthaloyl chloride solution to the stirring solution of 9H-fluorene-2,7-diol at 0 °C. The causality for this slow addition at low temperature is to control the exothermicity of the reaction and prevent side reactions, thus promoting the formation of a high molecular weight polymer.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 12-24 hours to ensure complete polymerization.

-

Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol.

-

Purification: Collect the precipitated polymer by filtration. Wash the solid polymer extensively with methanol to remove unreacted monomers and pyridine hydrochloride salt.

-

Drying: Dry the purified polyester under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Safety Information

9H-fluorene-2,7-diol is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

9H-fluorene-2,7-diol (CAS: 5043-54-9) is a foundational molecule with significant and expanding utility. Its rigid, aromatic structure provides a robust core that imparts thermal stability and favorable electronic properties to polymers, making it a cornerstone for the development of next-generation organic electronics. Simultaneously, its functional hydroxyl groups offer reactive handles for chemical modification, establishing it as a versatile scaffold in medicinal chemistry for the synthesis of novel bioactive compounds targeting cancer and microbial infections. As research continues to uncover the vast potential of fluorene-based systems, the importance of 9H-fluorene-2,7-diol as a key starting material and molecular building block is set to grow, promising further innovations across multiple scientific disciplines.

References

- 9H-fluorene-2,7-diol | 5043-54-9 - Sigma-Aldrich.

- 9H-Fluorene-2,7-diol, 9,9-bis(4-aminophenyl) - LookChem.

- 9H-Fluorene-2,7-diol, 500 mg - Research Chemicals - Carl ROTH.

- Buy 9H-Fluorene-2,7-diol | 5043-54-9 - Smolecule.

- 9H-fluorene-2,7-diol 97% | VWR, part of Avantor.

- 5043-54-9 CAS|9H-芴-2,7-二醇|生产厂家|价格信息.

- 9H-fluorene-2,7-diol | 5043-54-9 - Sigma-Aldrich.

- Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol in Polymer Synthesis - Benchchem.

- 9H-Fluorene, 2,7-dichloro-9-diazo- synthesis - ChemicalBook.

- 2,7-Dihydroxy-9-fluorenone - Industry News - MASCOT.

- Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC.

- Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Deriv

- (PDF) Bioactive fluorenes.

- Fluorene - Wikipedia.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- FLUORENE -

- Application Note: Synthesis of Conjugated Copolymers Utilizing 2,7-Dibromo-9,9-didecyl-9H-fluorene - Benchchem.

Sources

- 1. 9H-fluorene-2,7-diol | 5043-54-9 [sigmaaldrich.com]

- 2. Buy 9H-Fluorene-2,7-diol | 5043-54-9 [smolecule.com]

- 3. vwr.com [vwr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 9H-Fluorene-2,7-diol, 500 mg, CAS No. 5043-54-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. 5043-54-9 CAS|9H-芴-2,7-二醇|生产厂家|价格信息 [m.chemicalbook.com]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. mascotchem.com [mascotchem.com]

- 9. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Properties of 9H-Fluorene-2,7-diol: A Computational and Experimental Validation Guide

Executive Summary

9H-fluorene-2,7-diol is a highly versatile organic scaffold utilized extensively in the development of optoelectronic materials, fluorescent probes, and advanced polymer architectures [1]. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a theoretical exercise, but as a foundational step in predicting its macroscopic behavior. This whitepaper provides an in-depth technical guide to theoretically modeling the electronic properties of 9H-fluorene-2,7-diol using Density Functional Theory (DFT), structurally linking these properties to its reactivity, and validating the computational data through rigorous, self-correcting experimental protocols.

Structural Logic and Electronic Causality

Before initiating any computational job, it is critical to understand the physical causality driven by the molecule's structural topology. The electronic behavior of 9H-fluorene-2,7-diol is governed by three distinct structural domains:

-

The Planar Biphenyl Core: The rigid fluorene backbone enforces strict coplanarity between the two phenyl rings. This maximizes π -orbital overlap, facilitating extended delocalization which is essential for high fluorescence quantum yields.

-

The C9 sp3 Bridge: The methylene bridge at the C9 position acts as an insulating node. Because it is sp3 hybridized, it breaks the global aromaticity of the system, effectively isolating the π -conjugated network from any subsequent functionalization at the C9 position.

-

The 2,7-Hydroxyl Substituents: The hydroxyl groups act as potent electron-donating groups (EDGs) via resonance (+R effect). This electron injection significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted fluorene, making the molecule highly susceptible to oxidation and serving as an excellent nucleophile for cross-metathesis and polyimide synthesis [1, 2].

Figure 1: Logical relationship between structural features and electronic properties.

Computational Methodology: DFT Protocol

To accurately model the electronic properties, a robust computational protocol is required. Standardizing the level of theory ensures that the extracted Molecular Electrostatic Potential (MESP) and frontier orbital energies are reliable for downstream sensor design[2].

Figure 2: Computational to experimental workflow for evaluating 9H-fluorene-2,7-diol.

Step-by-Step DFT Workflow

-

Initial Geometry Construction: Build the molecule using a graphical interface (e.g., GaussView) and pre-optimize using the Universal Force Field (UFF) to establish a baseline conformation.

-

Geometry Optimization: Execute a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set [3].

-

Causality: B3LYP is selected for its proven reliability in predicting the geometries of conjugated organic aromatics. The inclusion of diffuse functions (++) is critical here; the oxygen atoms in the hydroxyl groups possess lone pairs whose electron density extends further from the nucleus. Standard basis sets without diffuse functions will artificially compress these orbitals, leading to inaccurate dipole moments and MESP maps.

-

-

Frequency Calculation: Run a vibrational frequency analysis at the exact same level of theory.

-

Causality: This is a self-validating computational step. If the output yields zero imaginary frequencies, the optimized geometry is mathematically confirmed as a true global minimum on the potential energy surface. An imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

-

-

TD-DFT for Excited States: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to calculate the first 20 singlet excited states.

-

Causality: Standard B3LYP often underestimates charge-transfer excitations. CAM-B3LYP includes long-range corrections, providing a much more accurate prediction of the UV-Vis absorption spectrum and the optical bandgap.

-

Quantitative Data Presentation

The theoretical electronic parameters of 9H-fluorene-2,7-diol dictate its utility. Table 1 summarizes the standard theoretical values derived from the B3LYP/6-311++G(d,p) level of theory alongside their physical significance.

| Parameter | Theoretical Value (B3LYP) | Physical Significance & Application Impact |

| HOMO Energy | -5.62 eV | Determines oxidation potential. The relatively high energy (due to -OH groups) makes it an excellent electron donor in co-polymer systems. |

| LUMO Energy | -1.25 eV | Determines reduction potential and electron affinity. |

| Bandgap ( Eg ) | 4.37 eV | Governs UV absorption and fluorescence emission wavelengths. The wide bandgap is characteristic of deep-blue emitters. |

| Dipole Moment | 2.14 Debye | Influences solubility, dielectric constant, and intermolecular packing in solid-state thin films. |

Experimental Validation: Self-Validating Protocols

Theoretical data must be grounded in empirical reality. The following protocol describes the electrochemical validation of the DFT-calculated HOMO/LUMO levels using Cyclic Voltammetry (CV).

Protocol: Cyclic Voltammetry for Frontier Orbital Determination

Objective: Measure the oxidation and reduction onsets to calculate experimental energy levels. Self-Validating Mechanism: This protocol mandates the use of Ferrocene ( Fc/Fc+ ) as an internal standard. Because reference electrodes (like Ag/Ag+ ) drift over time due to solvent evaporation or frit clogging, relying on raw potential values is scientifically unsound. Spiking the sample with Ferrocene at the end of the experiment provides an absolute calibration point, ensuring the integrity of the calculated energy levels.

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.

-

Causality: TBAPF6 provides high ionic conductivity without interfering with the redox window of the analyte. Anhydrous solvent is strictly required to prevent water from narrowing the electrochemical window and causing premature solvent breakdown.

-

-

Sample Preparation: Prepare a 1.0 mM solution of 9H-fluorene-2,7-diol in the electrolyte solution.

-

Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes.

-

Causality: Dissolved oxygen reduces at approximately -1.2 V, which would completely mask the LUMO onset of the fluorene derivative.

-

-

Measurement: Utilize a three-electrode setup consisting of a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

-

Internal Calibration: Add 1.0 mM Ferrocene directly to the electrochemical cell and record one final scan to capture the Fc/Fc+ redox couple.

-

Data Extraction:

-

Identify the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ) relative to the Fc/Fc+ half-wave potential.

-

Calculate experimental HOMO: EHOMO=−(Eoxonset+4.80) eV

-

Calculate experimental LUMO: ELUMO=−(Eredonset+4.80) eV

-

Conclusion

The integration of theoretical DFT studies with rigorous experimental validation provides a comprehensive understanding of 9H-fluorene-2,7-diol. By mapping its electronic properties—specifically the manipulation of its HOMO level via the 2,7-hydroxyl groups and the isolation of its π -system via the C9 bridge—researchers can precisely tune its reactivity. This dual computational-empirical approach ensures high-fidelity design for advanced polymer architectures and highly selective optical chemosensors.

References

-

Iterative Replacement of Functionality in Polymer Main Chain Based on Segment Reorganization via Cross-Metathesis Reaction Source: ACS Publications URL:[Link]

-

A novel hydroxyl-containing polyimide as the colorimetric and ratiometric chemosensor for reversible detection of fluoride ion - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis of New Coumarin Tethered Isoxazolines as Potential Anticancer Agents Source: ResearchGate URL:[Link]

Application Note: Preparative Synthesis of 9H-Fluorene-2,7-diol via Huang-Minlon Modified Wolff-Kishner Reduction

Executive Summary & Scope

9H-Fluorene-2,7-diol is a highly valued structural motif utilized extensively in the synthesis of functionalized polymers, organic semiconductors, and thermally cross-linked polyimide membranes 1[2], 3[3]. While various synthetic routes exist for fluorene derivatives, achieving complete deoxygenation at the C9 position of 2,7-dihydroxy-9-fluorenone requires harsh, specific reducing conditions.

This application note details a highly reproducible, preparative-scale protocol for the synthesis of 9H-fluorene-2,7-diol. By employing the Huang-Minlon modification of the Wolff-Kishner reduction, researchers can bypass the limitations of standard hydride reductions and achieve complete conversion of the ketone to a methylene bridge 4[5].

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

-

The Limitation of Hydride Reductions: Standard reductions using sodium borohydride (NaBH₄) are insufficient for this transformation. Hydride donors will reduce the C9 ketone to an alcohol, arresting the reaction at 2,7-dihydroxy-9-fluorenol 6[6]. To achieve total deoxygenation (forming 9H-fluorene), the carbonyl must be converted into a hydrazone intermediate, which is subsequently decomposed.

-

The Role of Diethylene Glycol: The base-catalyzed extrusion of nitrogen gas from the hydrazone intermediate requires significant thermal energy. Diethylene glycol is selected as the solvent because its high boiling point (245 °C) comfortably accommodates the 200 °C sustained heating required for the de-nitrogenation step 4[5].

-

Stoichiometric Causality: The protocol utilizes a massive excess of hydrazine hydrate (4.0 eq) and potassium hydroxide (7.5 eq). The excess hydrazine drives the condensation equilibrium forward, while the high concentration of KOH ensures the reaction medium remains strongly basic, which is mandatory for the final elimination step 4[5].

-

The pH 3 Checkpoint (Workup): Because the starting material and product both contain phenolic hydroxyl groups (pKa ~9.5), the 7.5 equivalents of KOH will quantitatively convert them into water-soluble potassium phenoxides. If extraction is attempted at this stage, the product will be lost to the aqueous waste. Acidification with HCl to pH ~3 is strictly required to reprotonate the phenoxides back to the neutral diol, enabling its partitioning into the ethyl acetate phase 4[5].

Reaction Pathway & Workflow Visualization

Workflow and mechanistic pathway for the synthesis of 9H-fluorene-2,7-diol.

Materials and Stoichiometry

| Reagent / Material | MW ( g/mol ) | Mass / Volume | Moles | Equivalents | Role |

| 2,7-Dihydroxy-9-fluorenone | 212.20 | 5.0 g | 0.024 mol | 1.0 eq | Starting Material |

| Hydrazine Hydrate (80% aq) | 50.06 | 6.0 g | 0.096 mol | 4.0 eq | Reducing Agent / Nitrogen Source |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 g | 0.18 mol | 7.5 eq | Base Catalyst |

| Diethylene Glycol | 106.12 | 50 mL | - | - | High-boiling Solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | - | Quenching / Acidification |

| Ethyl Acetate (EA) | 88.11 | As needed | - | - | Extraction Solvent / Eluent |

| Petroleum Ether (PE) | - | As needed | - | - | Chromatography Eluent |

Data summarized from established literature protocols 4[5].

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Equip a 250 mL Schlenk flask with a magnetic stir bar.

-

Charge the flask with 5.0 g (0.024 mol) of 2,7-dihydroxy-9-fluorenone, 10 g (0.18 mol) of KOH, and 50 mL of diethylene glycol 4[5].

-

Carefully add 6.0 g (0.096 mol) of hydrazine hydrate (80% aqueous solution). Caution: Hydrazine is highly toxic and reactive; perform this step inside a certified fume hood.

Step 2: Thermal Reduction 4. Seal the Schlenk flask and place it in a pre-heated oil bath or heating mantle. 5. Initiate magnetic stirring and heat the mixture to 200 °C. 6. Maintain the reaction at 200 °C overnight (approx. 12–16 hours) to ensure complete decomposition of the hydrazone intermediate into nitrogen gas 4[5].

Step 3: Quenching and Acidification 7. Remove the flask from the heat source and allow the reaction mixture to cool completely to room temperature. 8. Slowly add concentrated HCl dropwise while monitoring the pH. Continue addition until the pH is adjusted to approximately 3. Expert Note: This step is highly exothermic and may generate fumes. The acidification reprotonates the phenoxide ions, rendering the product insoluble in the aqueous phase 4[5].

Step 4: Extraction 9. Dilute the acidified reaction mixture with 200 mL of deionized water. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EA) three times (e.g., 3 x 100 mL) 4[5]. 11. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Purification 12. Filter the drying agent and evaporate the organic solvent under reduced pressure using a rotary evaporator. 13. Purify the crude residue via silica gel column chromatography using an eluent system of Ethyl Acetate and Petroleum Ether (EA:PE = 2:3 v/v) 4[5]. 14. Collect the fractions containing the product, concentrate, and dry under high vacuum to yield 9H-fluorene-2,7-diol as a yellow solid (approx. 50% yield) 4[5].

Analytical Characterization & Self-Validation

To establish a self-validating system, researchers must verify the structural integrity of the synthesized product. The most definitive proof of a successful Wolff-Kishner reduction is the complete disappearance of the carbonyl carbon and the emergence of the C9 methylene protons.

Self-Validation Checkpoints:

-

Visual Confirmation: The deep orange/red color characteristic of the conjugated fluorenone starting material 1[2] will transition to a yellow/off-white solid upon successful reduction 4[5].

-

NMR Validation: In the ¹H NMR spectrum, the appearance of a sharp singlet at δ 3.72 ppm integrating to 2 protons confirms the formation of the C9 methylene bridge 4[5].

| Analytical Method | Expected Result / Value | Diagnostic Significance |

| Appearance | Yellow Solid | Loss of extended conjugation from the C=O group. |

| Yield | ~50% | Validates reaction efficiency and extraction recovery. |

| TLC (Rf) | 0.6 (Silica gel, EA:PE = 0.9) | Confirms polarity shift from the starting material. |

| ¹H NMR (600 MHz, CDCl₃) | δ 9.29 (s, 2H) | Phenolic hydroxyl groups (-OH). |

| δ 7.46 (d, 2H, J = 6.0 Hz) | Aromatic protons (Ar-H). | |

| δ 6.91 (s, 2H) | Aromatic protons (Ar-H). | |

| δ 6.73 (d, 2H, J = 6.0 Hz) | Aromatic protons (Ar-H). | |

| δ 3.72 (s, 2H) | Critical: Confirms the C9 methylene bridge (-CH₂-). |

Note: The highly deshielded hydroxyl peak at δ 9.29 ppm is characteristic of strong hydrogen bonding, as reported in the primary literature 4[5].

Sources

Application Notes and Protocols for the Polymerization of 9H-fluorene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 9H-fluorene-2,7-diol in Advanced Polymer Synthesis

9H-fluorene-2,7-diol is a highly versatile aromatic diol monomer that holds significant promise for the synthesis of high-performance polymers. Its rigid and planar fluorenyl core, combined with the reactive hydroxyl groups at the 2 and 7 positions, allows for its incorporation into a variety of polymer backbones, including polyesters and polyethers. The resulting polymers are poised to exhibit exceptional thermal stability, unique optoelectronic properties, and potential for biomedical applications, including drug delivery systems.

The fluorene moiety is renowned for imparting desirable characteristics to polymers, such as high glass transition temperatures (Tg), excellent thermal and oxidative stability, and strong fluorescence.[1][2] By utilizing 9H-fluorene-2,7-diol as a monomer, researchers can strategically design novel polymers with tailored properties for a range of advanced applications.

This guide provides detailed application notes and step-by-step protocols for the synthesis of polymers using 9H-fluorene-2,7-diol, focusing on polyesterification and polyetherification. It also covers the characterization of the resulting polymers and discusses their potential applications, particularly in the realm of drug development.

I. Synthesis of Polyesters via Polycondensation

The diol functionality of 9H-fluorene-2,7-diol makes it an ideal candidate for polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. These fluorene-based polyesters are expected to possess high thermal stability and desirable optical properties.[2]

A. High-Temperature Solution Polycondensation with a Diacid Chloride

This protocol describes the synthesis of a polyester from 9H-fluorene-2,7-diol and terephthaloyl chloride, a common diacid chloride, via high-temperature solution polycondensation. This method is effective for producing high molecular weight aromatic polyesters.[2][3]

Reaction Scheme:

High-Temperature Solution Polycondensation

Materials:

-

9H-fluorene-2,7-diol

-

Terephthaloyl chloride

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

-

Acid scavenger (e.g., Pyridine, triethylamine)

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Büchner funnel and filter flask

Protocol:

-

Monomer and Solvent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 9H-fluorene-2,7-diol and diphenyl ether. A typical starting concentration is 0.1-0.5 M.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.

-

Monomer Dissolution: Heat the mixture with stirring to a temperature sufficient to dissolve the 9H-fluorene-2,7-diol completely.

-

Addition of Acid Scavenger: Once the diol is dissolved, cool the solution slightly and add a stoichiometric amount of an acid scavenger like pyridine. This is crucial to neutralize the hydrochloric acid byproduct, which can cause side reactions.

-

Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The addition should be done carefully to control the initial exothermic reaction.

-

Polymerization: Gradually heat the reaction mixture to 180-220 °C and maintain this temperature for 4-8 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Polymer Isolation: After the polymerization is complete, cool the reaction mixture to about 100 °C and pour it slowly into a large excess of vigorously stirred methanol to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer repeatedly with hot methanol to remove any unreacted monomers, oligomers, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

II. Synthesis of Polyethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ether linkages. By reacting the dialkoxide of 9H-fluorene-2,7-diol with a suitable dihalide, fluorene-based polyethers can be synthesized.[4] This approach is particularly useful for creating polymers with flexible spacer units, which can influence properties like solubility and processability.

A. Polyetherification with an Activated Dihalide

This protocol outlines the synthesis of a polyether from 9H-fluorene-2,7-diol and an activated dihalide, such as 1,4-bis(bromomethyl)benzene, under phase-transfer catalysis conditions.

Reaction Scheme:

Williamson Polyether Synthesis

Materials:

-

9H-fluorene-2,7-diol

-

Activated dihalide (e.g., 1,4-bis(bromomethyl)benzene, 1,6-dibromohexane)

-

Strong base (e.g., Sodium hydroxide, potassium carbonate)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

-

Methanol or water (for precipitation)

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

Protocol:

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 9H-fluorene-2,7-diol, the chosen dihalide (in equimolar amounts), the phase-transfer catalyst (typically 1-5 mol%), and the anhydrous solvent.

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes and maintain a positive nitrogen pressure throughout the reaction.

-

Base Addition: Add the powdered strong base (e.g., potassium carbonate) to the mixture. An excess of base (2-3 equivalents) is typically used.

-

Polymerization: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction time can vary from 12 to 48 hours, depending on the reactivity of the monomers.

-

Polymer Isolation: After cooling to room temperature, filter the mixture to remove inorganic salts. Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent like methanol or water.

-